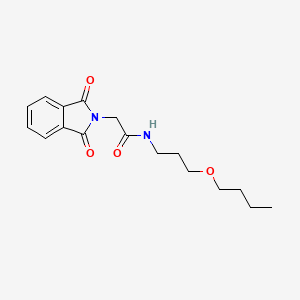
4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol, also known as BCP, is a chemical compound that belongs to the class of piperidinols. It is a synthetic compound that has been extensively studied for its potential applications in various fields of research. BCP has been found to exhibit a range of pharmacological properties, making it a valuable compound for scientific research.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the body, such as the mu-opioid receptor. 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Biochemical and physiological effects:
4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol has been found to exhibit a range of biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory effects, making it a potential treatment for pain and inflammation. 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol has also been found to have anti-tumor effects, making it a potential treatment for cancer. Additionally, 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol has been found to have neuroprotective effects, making it a potential treatment for neurological disorders.
Advantages and Limitations for Lab Experiments
4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol is also a relatively stable compound, which makes it easier to handle and store. However, 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol also has some limitations for use in lab experiments. It is a relatively new compound, which means that there is still much to be learned about its properties and potential applications. Additionally, 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol can be expensive to synthesize, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol. One area of research could focus on the potential applications of 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on the potential applications of 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol in the treatment of cancer. Additionally, further research could be conducted to better understand the mechanism of action of 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol and its potential applications in other areas of research.
Synthesis Methods
4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol can be synthesized using a variety of methods, including the reduction of 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidone with sodium borohydride. The compound can also be synthesized using other methods, such as the reaction of 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidone with various reducing agents.
Scientific Research Applications
4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol has been studied extensively for its potential applications in various fields of research. It has been found to exhibit a range of pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects. 4-(4-bromophenyl)-1-(3-chlorobenzyl)-4-piperidinol has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClNO/c19-16-6-4-15(5-7-16)18(22)8-10-21(11-9-18)13-14-2-1-3-17(20)12-14/h1-7,12,22H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHRUSKVYCZZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)


![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)

![6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B5108133.png)

![N-[3-{[4-(aminosulfonyl)phenyl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5108151.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B5108158.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5108171.png)
![4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5108186.png)
![1-cyclohexyl-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5108192.png)